Product packaging for Bis(2,2-difluoroethyl)amine(Cat. No.:CAS No. 462-89-5)

Bis(2,2-difluoroethyl)amine

Cat. No.: B3267705
CAS No.: 462-89-5
M. Wt: 145.1 g/mol
InChI Key: FJPCRAPMCMURRO-UHFFFAOYSA-N
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Description

Bis(2,2-difluoroethyl)amine hydrochloride (CAS 1782437-82-4) is a fluorinated amine compound of significant industrial and research value, primarily used as a versatile synthetic intermediate and building block in the development of more complex molecules. The presence of the 2,2-difluoroethyl groups imparts unique electronic and steric properties that can enhance the biological activity and metabolic stability of the resulting compounds. Researchers utilize this chemical in the manufacture of numerous pharmaceuticals and pesticides. For instance, difluoroethylamine derivatives are investigated as key motifs in inhibitors for enzymes like cathepsin K, a target for conditions such as osteoporosis and cancer . Furthermore, the amine amide derivatives synthesized from this compound and its precursors have shown excellent effects in applications like the treatment of hepatitis B . The compound is supplied as the hydrochloride salt to improve its stability and handling. The molecular formula is C4H8ClF4N, and the molecular weight is 181.56 g/mol . For safe handling, note that this compound may cause skin and eye irritation (H315-H319) and specific respiratory irritation (H335) . It is recommended to store it under an inert atmosphere at 2-8°C . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7F4N B3267705 Bis(2,2-difluoroethyl)amine CAS No. 462-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,2-difluoroethyl)-2,2-difluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F4N/c5-3(6)1-9-2-4(7)8/h3-4,9H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCRAPMCMURRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity, Derivatization, and Mechanistic Insights of Bis 2,2 Difluoroethyl Amine

Nucleophilic Reactivity of Bis(2,2-difluoroethyl)amine

This compound exhibits nucleophilic properties characteristic of a secondary amine, enabling it to react with various electrophiles. The presence of the electron-withdrawing fluorine atoms on the ethyl groups modulates the nucleophilicity of the amine nitrogen. This structural feature is crucial in determining its reactivity in substitution and addition reactions. For instance, it can participate in nucleophilic substitution reactions with halogenated compounds.

In reactions with electrophilic reagents, the lone pair of electrons on the nitrogen atom of this compound initiates the attack. This reactivity is fundamental to its role in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals. kangmei.com The difluoroethyl groups are significant for their lipophilic hydrogen bond donating capabilities, which is a valuable characteristic in medicinal chemistry. researchgate.net

Alkylation and Acylation Reactions of this compound

Alkylation Reactions:

This compound undergoes alkylation reactions with alkyl halides or other alkylating agents. These reactions typically proceed via a nucleophilic substitution mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkylating agent, leading to the formation of a tertiary amine and a halide salt. The reaction of this compound with 2,2-difluoro-1-haloethanes can be used to synthesize 2,2-difluoroethylamine (B1345623) derivatives. google.comgoogle.com

A general scheme for the alkylation is as follows:

(CHF₂CH₂)₂NH + R-X → (CHF₂CH₂)₂NR + HX

Where R is an alkyl group and X is a halogen.

Hydrogen-borrowing catalysis offers an alternative to traditional alkylation, using alcohols as alkylating agents and producing water as the only stoichiometric waste product. nih.gov

Acylation Reactions:

Acylation of this compound with acyl chlorides or anhydrides yields the corresponding N,N-bis(2,2-difluoroethyl)amides. This reaction is a standard method for the formation of amide bonds and is widely used in organic synthesis. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

The general reaction can be represented as:

(CHF₂CH₂)₂NH + R-COCl → (CHF₂CH₂)₂N-COR + HCl

Where R is an alkyl or aryl group.

These acylation reactions are crucial for the synthesis of various functionalized molecules. For example, 1,1-bis(dimethylamino)-2,2-difluoroethene, a related difluoroalkyl compound, has been used in acylation reactions with acyl chlorides to form 2,2-difluoroketoacetamides. researchgate.net

Cyclization and Ring-Forming Reactions Involving this compound Derived Intermediates

Intermediates derived from this compound can participate in cyclization reactions to form various heterocyclic compounds. These reactions are often intramolecular and can be triggered by the presence of a suitable functional group within the molecule that can react with the amine or a derivative thereof.

For example, a derivative of this compound containing a leaving group at an appropriate position can undergo intramolecular nucleophilic substitution to form a cyclic amine. The specific nature of the ring formed (size, substituents) depends on the structure of the starting material.

One notable application involves the synthesis of 2-(1,1-difluoroethyl)-2H-1,3-benzoxazines through the regioselective ring-opening of 1,1-difluorocyclopropanes followed by a Ritter reaction and a Friedel-Crafts-type ring closure. researchgate.net While not directly involving this compound, this illustrates the utility of difluoroalkyl moieties in constructing complex cyclic systems.

Another example is the dehydrative cyclization of diols to form substituted tetrahydrofurans, a process that can be catalyzed by Lewis acids. mdpi.com Although this example does not directly use a this compound-derived intermediate, it highlights a general strategy for ring formation that could potentially be adapted for appropriately functionalized derivatives.

Formation of Coordination Complexes and Ligand Properties of this compound

As a secondary amine, this compound can act as a ligand in coordination chemistry, donating its lone pair of electrons to a metal center to form a coordination complex. The presence of the fluorine atoms can influence the electronic properties of the resulting complex, potentially affecting its stability, reactivity, and catalytic activity.

The coordination chemistry of amines is extensive. For example, tris[2-(2-methoxyethoxy)ethyl]amine, a flexible acyclic amine, has been used to synthesize a series of complexes with f-block metal ions, demonstrating a variety of binding modes. nih.gov While this is a different amine, it illustrates the potential for complex formation.

Ruthenium(III) complexes with bis-azo-diamido ligands have been shown to catalyze the dehydrogenation of primary alcohols and their subsequent coupling with aromatic amines to form N-alkylated amines. rsc.org This highlights the role of amine-metal complexes in catalysis.

The table below summarizes some examples of metal complexes with amine ligands, illustrating the versatility of amines in coordination chemistry.

Metal IonAmine Ligand ExampleResulting Complex/Application
Eu(II), Yb(II), Sm(II), U(III)Tris[2-(2-methoxyethoxy)ethyl]amineLuminescent molecular complexes nih.gov
La(III), Ce(III)Tris[2-(2-methoxyethoxy)ethyl]amineHexanuclear clusters nih.gov
Ru(III)Bis-azo-diamido ligandCatalyst for N-alkylation of amines rsc.org

Reaction Mechanism Elucidation for Transformations Involving this compound

Understanding the reaction mechanisms of transformations involving this compound is crucial for optimizing reaction conditions and designing new synthetic routes.

Kinetic Studies of this compound Reactions

Kinetic studies provide quantitative information about the rates of chemical reactions, offering insights into the reaction mechanism. For reactions involving amines, such as nucleophilic substitutions or additions, kinetic experiments can help determine the order of the reaction with respect to each reactant, identify the rate-determining step, and calculate activation parameters.

For instance, the kinetics of the reaction of CO₂ with primary and secondary amines in aqueous solutions have been studied to understand the mechanism of zwitterion formation and deprotonation. utwente.nl Such studies often involve monitoring the concentration of reactants or products over time using techniques like spectroscopy or chromatography. The data obtained can be used to derive rate laws and propose a plausible reaction mechanism.

Transition State Analysis in Difluoroethylation Processes

Computational chemistry plays a vital role in elucidating reaction mechanisms by allowing for the study of transition states. Transition state analysis provides information about the geometry, energy, and electronic structure of the highest energy point along the reaction coordinate. This information is invaluable for understanding the factors that control the stereochemistry and regioselectivity of a reaction.

For difluoroethylation processes involving this compound or related compounds, theoretical calculations can be used to model the transition states of key steps, such as the nucleophilic attack of the amine on an electrophile. google.com By comparing the energies of different possible transition states, chemists can predict the most likely reaction pathway.

For example, in the amination of 1-halo-2,2-difluoroethane, theoretical calculations of transition states and rate constants indicated that 1-chloro-2,2-difluoroethane is more prone to amination than 1-bromo-2,2-difluoroethane, which was consistent with experimental results. researchgate.net

Advanced Spectroscopic and Structural Characterization of Bis 2,2 Difluoroethyl Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules, including fluorinated amines. It provides precise information about the chemical environment of magnetically active nuclei.

The ¹H and ¹⁹F NMR spectra of Bis(2,2-difluoroethyl)amine are predicted to show characteristic signals that confirm its structure, HN(CH₂CHF₂)₂.

¹H NMR: The proton spectrum would feature three distinct signals. The proton on the nitrogen (N-H) is expected to appear as a broad singlet, characteristic of exchangeable protons. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen would likely appear as a triplet due to coupling with the two protons of the neighboring difluoromethyl group. The proton of the difluoromethyl group (-CHF₂) would exhibit a more complex pattern, a triplet of triplets, arising from coupling to the adjacent methylene protons and the two fluorine atoms.

¹⁹F NMR: The fluorine spectrum is anticipated to show a single resonance environment for the four equivalent fluorine atoms. This signal would be split into a doublet by the adjacent proton (-CHF₂-).

The presence of electron-withdrawing fluorine atoms significantly influences the chemical shifts, typically shifting the signals of nearby protons to a higher frequency (downfield).

Table 1: Predicted ¹H and ¹⁹F NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant
¹H Varies (e.g., 1.0-3.0) Broad Singlet N/A
¹H Downfield shift Triplet J(H,H)
¹H Downfield shift Triplet of Triplets J(H,H), J(H,F)

Note: Actual chemical shifts and coupling constants require experimental determination.

For unambiguous structural confirmation, especially in more complex derivatives, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. sdsu.eduyoutube.com For this compound, a cross-peak would be observed between the -CH₂- and -CHF₂ proton signals, confirming the ethyl group framework. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons. youtube.comyoutube.com It would show a correlation between the -CH₂- protons and their corresponding carbon atom, and another between the -CHF₂ proton and its carbon atom. sdsu.edu

These techniques collectively provide a comprehensive map of the molecule's covalent structure.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the solid-state structure of a compound, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Intermolecular interactions are critical in determining the physical properties of molecular crystals. mdpi.comrsc.org In fluorinated amine systems, hydrogen bonding plays a significant role.

The primary hydrogen bond donor in this compound is the amine (N-H) group. This group can form N-H···N hydrogen bonds with neighboring molecules. A topic of considerable research is the ability of covalently bound fluorine to act as a weak hydrogen bond acceptor. researchgate.netnih.gov Interactions of the N-H···F-C type, though generally weak, can be a significant structure-directing force in the solid state. ucla.edu The presence of fluorine can also enhance the acidity of the N-H proton, making it a stronger hydrogen bond donor. researchgate.netrsc.org These interactions, along with weaker van der Waals forces, collectively determine the supramolecular architecture of the compound in its crystalline form. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.

For this compound, the spectra would be characterized by absorptions corresponding to the vibrations of its key structural units:

N-H Vibrations: A characteristic N-H stretching vibration is expected in the IR spectrum, typically in the range of 3300-3500 cm⁻¹. N-H bending vibrations would appear at lower frequencies.

C-H Vibrations: Stretching and bending modes for the C-H bonds in the -CH₂- and -CHF₂ groups would be present.

C-F Vibrations: The C-F bonds give rise to very strong and characteristic absorption bands in the IR spectrum, typically found in the 1000-1400 cm⁻¹ region.

C-N and C-C Vibrations: Stretching vibrations for the carbon-nitrogen and carbon-carbon single bonds would also be observable.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations that may be weak or inactive in the IR spectrum. nih.govrsc.org Analysis of both IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nasa.gov

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
N-H Bend 1550 - 1650 Medium-Strong
C-H Stretch 2850 - 3000 Medium
C-F Stretch 1000 - 1400 Strong

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
2,2-difluoroethylamine (B1345623)

Advanced Mass Spectrometry for Fragmentation Pattern and Molecular Weight Confirmation

Advanced mass spectrometry serves as a cornerstone in the structural elucidation of novel compounds, providing indispensable information regarding molecular weight and fragmentation pathways. For this compound, techniques such as high-resolution mass spectrometry (HRMS) are pivotal for confirming its elemental composition through precise mass determination. Concurrently, tandem mass spectrometry (MS/MS) experiments offer deep insights into its structural architecture by mapping its fragmentation patterns.

While specific experimental mass spectra for this compound are not widely published in publicly accessible literature, its fragmentation behavior can be predicted with a high degree of confidence. This prediction is based on the well-established principles of mass spectrometry, particularly the known fragmentation patterns of aliphatic secondary amines, and by drawing analogies with structurally related fluorinated molecules.

The molecular formula of this compound is C4H7F4N, leading to a calculated monoisotopic mass of approximately 145.0518 Da. High-resolution mass spectrometry would be expected to confirm this exact mass, thereby validating the elemental composition of the parent molecule.

Upon ionization, typically through electron ionization (EI), the molecular ion ([M]•+) would be formed. For aliphatic amines, the molecular ion peak is often observable, although its intensity can vary. The fragmentation of this molecular ion is primarily dictated by the stability of the resulting carbocations and radical species. The presence of electronegative fluorine atoms is expected to significantly influence the fragmentation pathways.

A key fragmentation process for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org This cleavage is a dominant process because it leads to the formation of a resonance-stabilized iminium cation. In the case of this compound, α-cleavage would result in the loss of a •CH2F2 radical or a •CHF2CH2 radical, though the former is less likely due to the strength of the C-F bond.

The most probable and dominant fragmentation pathway for this compound is the cleavage of the C-C bond alpha to the nitrogen atom. This would lead to the formation of a stable iminium cation.

Predicted Major Fragmentation Pathways:

Precursor Ion (m/z) Fragmentation Process Resulting Fragment Ion Neutral Loss Predicted Fragment (m/z)
145α-cleavage[CH2=N+H(CH2CHF2)]•CHF296
145C-N bond cleavage[CH2CHF2]+•NHCH2CHF281
145Loss of HF[C4H6F3N]•+HF125

Interactive Table of Predicted Key Fragments:

Below is an interactive table detailing the predicted key fragments for this compound, their proposed formulas, and exact masses.

FormulaIon StructureCalculated m/z
C4H7F4N[ (CHF2CH2)2NH ]•+145.05
C3H5F2N[ CH2=N+H(CH2CHF2) ]96.04
C2H3F2[ CH2CHF2 ]+81.02
C4H6F3N[ C4H6F3N ]•+125.04

It is important to note that other, less prominent fragmentation pathways may also occur. These could include the loss of smaller neutral molecules like ethylene (B1197577) (C2H4) or hydrogen fluoride (B91410) (HF), leading to a variety of smaller fragment ions. The interpretation of the complete mass spectrum would provide a detailed "fingerprint" for the unequivocal identification of this compound. The derivatization of the amine with reagents like trifluoroacetic anhydride (B1165640) could also be employed to enhance volatility and produce characteristic fragmentation patterns for GC-MS analysis. nih.gov

The comprehensive analysis of the fragmentation data, in conjunction with high-resolution mass data for the parent ion, would provide definitive confirmation of the structure of this compound and its derivatives.

Theoretical and Computational Studies on Bis 2,2 Difluoroethyl Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, energy, and the distribution of electrons, which are key determinants of chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. nih.govmdpi.com It is particularly effective for geometry optimization, a process that identifies the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.netstackexchange.com For Bis(2,2-difluoroethyl)amine, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.net

The optimization process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. stackexchange.com The resulting geometry represents the molecule's most probable conformation in the gas phase. These calculations are essential for understanding the steric and electronic effects of the difluoroethyl groups on the central amine.

Below is a table of predicted geometrical parameters for this compound, obtained from theoretical DFT calculations. These values are based on established principles and data for similar organofluorine compounds.

ParameterAtoms InvolvedPredicted Value
Bond LengthC-F~1.35 Å
Bond LengthC-C~1.52 Å
Bond LengthC-N~1.47 Å
Bond LengthN-H~1.01 Å
Bond AngleF-C-F~105.5°
Bond AngleC-C-N~111.0°
Bond AngleC-N-C~112.0°

Frontier Molecular Orbital (FMO) theory is a powerful model for explaining and predicting chemical reactivity. ucsb.eduwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the orbital containing the most loosely held electrons, is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com Conversely, the LUMO, being the lowest energy empty orbital, relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.com

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom's lone pair of electrons. The presence of the highly electronegative fluorine atoms in the 2,2-difluoroethyl groups has a profound impact on the energies of these frontier orbitals. The strong electron-withdrawing inductive effect of the fluorine atoms is predicted to stabilize the electrons in the HOMO, thereby lowering its energy. This reduction in HOMO energy suggests a decrease in the amine's nucleophilicity compared to its non-fluorinated analogs. The LUMO energy is also expected to be lowered, potentially increasing its susceptibility to attack by strong nucleophiles. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. mdpi.com

The table below illustrates the conceptual effect of difluorination on the frontier orbital energies of an amine.

CompoundPredicted HOMO EnergyPredicted LUMO EnergyPredicted HOMO-LUMO GapImplication for Reactivity
Diethylamine (Reference)Higher EnergyHigher EnergySmaller GapMore Nucleophilic
This compoundLower EnergyLower EnergyLarger GapLess Nucleophilic, More Stable

Molecular Dynamics Simulations to Understand Conformation and Dynamics

While DFT calculations identify a molecule's minimum energy structure, Molecular Dynamics (MD) simulations provide insight into its dynamic behavior and conformational flexibility over time. nih.govewadirect.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the different conformations a molecule can adopt at a given temperature. ulisboa.pt

Dihedral AngleDescriptionPredicted Stable Conformation(s)
F-C-C-NRotation of the difluoromethyl group relative to the nitrogenGauche and anti conformations are likely to be populated, influencing the overall dipole moment.
C-C-N-CRotation of the ethyl groups relative to each other around the nitrogenConformations that minimize steric hindrance between the two bulky ethyl groups will be favored.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. nih.gov Methods such as DFT can be used to calculate vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic shielding constants (NMR chemical shifts), which can then be compared with experimental results to confirm molecular structures. unipd.itmdpi.com

For this compound, computational predictions are particularly useful. The calculated IR spectrum would show characteristic peaks for N-H, C-H, and C-F stretching vibrations. NMR chemical shifts for ¹H, ¹³C, and especially ¹⁹F are highly sensitive to the electronic environment. The strong electronegativity of fluorine atoms causes a significant downfield shift for adjacent protons and carbons in ¹H and ¹³C NMR spectra. ¹⁹F NMR is a powerful technique for characterizing organofluorine compounds, and computational methods can accurately predict these chemical shifts, aiding in structural elucidation. researchgate.netresearchgate.net

The table below presents the predicted key spectroscopic features for this compound.

SpectroscopyFeaturePredicted Wavenumber / Chemical Shift (ppm)Notes
IRν(N-H) stretch~3300-3400 cm⁻¹Typical for a secondary amine.
IRν(C-H) stretch~2900-3000 cm⁻¹From the CH₂ groups.
IRν(C-F) stretch~1050-1150 cm⁻¹Strong, characteristic absorption for C-F bonds.
¹H NMR-CH₂-~3.0-3.5 ppmDeshielded by both the nitrogen and the geminal fluorines.
¹³C NMR-CH₂-~45-55 ppmDeshielded by nitrogen and fluorine.
¹³C NMR-CHF₂~110-120 ppmStrongly deshielded by two fluorine atoms; will show a large ¹J(C-F) coupling.
¹⁹F NMR-CHF₂~ -120 to -140 ppmTypical range for a difluoromethyl group adjacent to a methylene (B1212753) group.

Analysis of Fluorine Effects on Basicity and Lipophilicity (Computational Aspects)

The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, notably basicity and lipophilicity. beilstein-journals.orgnih.gov Computational methods can quantify these changes and provide insights into the underlying electronic effects.

Basicity: The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. In this compound, the two fluorine atoms on each ethyl group exert a powerful electron-withdrawing inductive effect (-I effect). This effect is transmitted through the carbon framework to the nitrogen atom, significantly reducing the electron density of the lone pair. researchgate.net As a result, the nitrogen becomes much less basic compared to a non-fluorinated analogue like diethylamine. Computational calculations of the proton affinity or the pKa of the conjugate acid can provide a quantitative measure of this decrease in basicity. researchgate.net

The following table compares the computationally predicted properties of this compound with its non-fluorinated counterpart.

PropertyDiethylamineThis compound (Predicted)Reason for Change
Basicity (pKa of conjugate acid)~10.9Significantly Lower (< 7)Strong inductive electron-withdrawal by four fluorine atoms reduces electron density on nitrogen.
Lipophilicity (LogP)~0.58Significantly Higher (> 1.5)Increased hydrophobic surface area due to fluorine atoms outweighs polarity effects. chapman.edu

Applications of Bis 2,2 Difluoroethyl Amine in Advanced Chemical Synthesis and Materials Science

Bis(2,2-difluoroethyl)amine as a Crucial Building Block in Organic Synthesis

Utilization in the Synthesis of Fluorinated Heterocyclic Compounds

The synthesis of fluorinated heterocyclic compounds is a major focus in medicinal and agrochemical research. Primary amines like 2,2-difluoroethylamine (B1345623) are often used to construct these rings. While a secondary amine like this compound could theoretically be incorporated into certain heterocyclic structures, specific methodologies or examples of its use for this purpose are not prominently featured in scientific databases. Research in this area tends to focus on more versatile or readily available fluorinated precursors.

Role in the Development of Specialty Chemical Reagents and Catalysts

There is no significant information available that details the specific role of this compound in the development of specialty chemical reagents or catalysts. The development of fluorinating agents or specialized catalysts often involves complex nitrogen-containing structures, but the direct application or conversion of this compound for these purposes is not described in the reviewed sources.

Applications in Polymer Chemistry and Advanced Fluorinated Materials

Fluorinated diamines are a known class of monomers used to create high-performance polymers like polyimides and polyamides, imparting properties such as thermal stability and chemical resistance. However, the literature focuses on aromatic or more complex aliphatic diamines. There is a lack of specific studies or patents describing the use of this compound as a monomer in polymer chemistry or in the creation of advanced fluorinated materials. Its potential use as an intermediate for materials in the electronics industry, such as for liquid crystal displays, is noted for derivatives of the mono-substituted 2,2-difluoroethylamine, but not specifically for the bis-substituted version. kangmei.com

Precursor in the Synthesis of Agrochemical Active Ingredients

The incorporation of the N-(2,2-difluoroethyl) group is a known strategy in the design of modern agrochemicals. The primary amine, 2,2-difluoroethylamine, is a key intermediate for synthesizing these active ingredients. kangmei.comchemimpex.com Although this compound contains the necessary structural motif, its direct use as a precursor in major agrochemical synthesis pathways is not documented. Synthesis routes predominantly favor the reaction of a primary amine.

Intermediate in the Synthesis of Complex Fluorine-Containing Molecules

As a secondary amine, this compound can serve as a nucleophile to be incorporated into larger molecular frameworks. However, the available scientific literature does not provide specific examples or detailed research findings on its use as an intermediate in the synthesis of complex, non-biologically active fluorine-containing molecules. The focus remains heavily on the more versatile primary amine counterpart, 2,2-difluoroethylamine, which is a widely used intermediate in preparing a variety of active ingredients. google.com

Future Directions and Emerging Research Avenues for Bis 2,2 Difluoroethyl Amine

Development of More Sustainable and Atom-Economical Synthetic Protocols

The current synthesis of many fluorinated amines often involves hazardous reagents and produces significant waste. Future research will undoubtedly focus on developing greener and more atom-economical methods for the synthesis of Bis(2,2-difluoroethyl)amine.

One promising avenue is the exploration of novel deoxyfluorination reagents that are more sustainable than traditional ones. For instance, the valorization of sulfur hexafluoride (SF6), a potent greenhouse gas, into valuable reagents could offer a more environmentally benign approach. Research into SF6-derived reagents could lead to direct and efficient methods for the difluorination of appropriate precursors to this compound.

Furthermore, the principles of atom economy, which emphasize the maximization of the incorporation of all materials used in the process into the final product, will be central. This could involve the development of catalytic processes that minimize the use of stoichiometric reagents and the formation of byproducts. For example, iridium-catalyzed hydroarylative cross-coupling of 1,1-disubstituted alkenes has been shown to be an atom- and step-economical method for creating quaternary centers, and similar catalytic strategies could be envisioned for the synthesis of this compound precursors.

Future protocols will likely focus on:

Catalytic Amination: Developing efficient catalytic systems, for instance using copper catalysts, for the amination of 2,2-difluoroethyl halides, which would be more atom-economical than traditional methods that often require harsh conditions and produce significant salt waste.

Direct C-H Amination: Investigating the direct coupling of amines with C-H bonds of fluoroalkanes, a strategy that would significantly improve atom economy by avoiding pre-functionalization steps.

Use of Greener Solvents and Reaction Conditions: Employing environmentally friendly solvents and exploring solvent-free reaction conditions, such as mechanochemistry, which has been successfully used for the synthesis of fluorinated imines.

Exploration of Novel Reactivity and Catalytic Transformations of this compound

The electron-withdrawing nature of the two difluoroethyl groups in this compound significantly modulates the nucleophilicity and basicity of the nitrogen atom, opening up possibilities for novel reactivity and catalytic applications.

Future research is expected to explore the use of this compound and its derivatives as:

Organocatalysts: The unique electronic properties of the amine could be harnessed in various organocatalytic transformations. For example, fluorinated chiral secondary amines have been shown to be effective catalysts for the epoxidation of olefins. Investigating the catalytic potential of chiral derivatives of this compound in asymmetric synthesis is a promising area.

Ligands for Transition Metal Catalysis: The coordination of this compound to transition metals could lead to catalysts with novel reactivity and selectivity. The fluorine atoms can influence the electronic properties of the metal center, potentially enhancing catalytic activity or enabling new transformations.

Phase-Transfer Catalysts: The lipophilicity imparted by the fluoroalkyl groups could make this compound and its quaternary ammonium (B1175870) salts effective phase-transfer catalysts for reactions involving both organic and aqueous phases.

A key aspect of this research will be to understand the "fluorine effect" on the reactivity of the amine. Studies on other fluoroalkylamines have shown that fluorine has a profound influence on their reactivity, and a systematic investigation of this compound is warranted.

Integration with Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or intermediates, which are common in organofluorine chemistry.

The integration of these technologies into the synthesis and derivatization of this compound represents a major future direction.

Flow Synthesis of this compound: Developing continuous-flow processes for the synthesis of this compound could enable safer handling of potentially hazardous fluorinating agents and allow for precise control over reaction parameters, leading to higher yields and purities.

Automated Derivatization: Automated synthesis platforms can be employed for the rapid and efficient generation of libraries of this compound derivatives. This would accelerate the discovery of new molecules with interesting biological or material properties. For example, automated systems can perform sequential reactions, such as N-alkylation and subsequent functionalization, to create a diverse range of compounds from a common this compound core.

The use of immobilized reagents and scavengers within flow systems can also streamline purification processes, further enhancing the efficiency of synthesizing and modifying this compound.

Advanced Computational Design of this compound-Derived Materials

Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules and materials. For this compound, computational methods can provide valuable insights into its properties and guide the design of novel derivatives for specific applications.

Future research in this area will likely involve:

Designing Novel Ligands and Catalysts: Computationally screening libraries of virtual this compound derivatives to identify promising candidates as ligands for catalysis or as organocatalysts themselves.

Modeling Interactions with Biological Targets: For pharmaceutical applications, molecular docking and dynamics simulations can be used to predict how this compound-containing molecules interact with proteins and other biological targets. This can aid in the design of more potent and selective drug candidates.

The development of accurate force fields for fluorinated molecules is crucial for the reliability of these computational predictions.

Addressing Unresolved Challenges in Selective Fluorination and Derivatization

Despite significant advances in organofluorine chemistry, several challenges remain, particularly in the area of selective C-F bond functionalization and derivatization of highly fluorinated molecules.

For this compound, future research will need to address:

Selective C-F Bond Activation: The C-F bond is the strongest single bond to carbon, making its selective activation and functionalization a formidable challenge. Developing methods for the selective activation of a single C-F bond in one of the difluoroethyl groups of this compound would open up new avenues for its derivatization. This could involve the use of transition metal catalysts or photoredox catalysis.

Regioselective Derivatization: Controlling the regioselectivity of reactions on the this compound scaffold is another key challenge. For instance, developing methods for the selective functionalization of the α- or β-carbon of the ethyl groups would provide access to a wider range of novel structures.

Late-Stage Functionalization: The ability to introduce the Bis(2,2-difluoroethyl)amino moiety into complex molecules at a late stage of a synthetic sequence is highly desirable in drug discovery. Developing robust and functional group tolerant methods for this purpose will be a significant area of future research.

Overcoming these challenges will require the development of novel synthetic methodologies and a deeper understanding of the fundamental reactivity of fluorinated compounds.

Q & A

Q. What are the established synthetic routes for Bis(2,2-difluoroethyl)amine, and what critical reaction conditions ensure high yield and purity?

this compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • Fluoroalkylation : Reacting ammonia or a primary amine with 2,2-difluoroethyl halides (e.g., Br or I derivatives) in anhydrous THF using NaH as a base at reflux conditions .
  • Reductive Amination : Hydrogenation of imines derived from 2,2-difluoroethyl ketones/aldehydes using catalysts like Pd/C in methanol under H₂ pressure (e.g., 1–3 atm) . Critical Conditions :
  • Moisture-sensitive reactions require inert atmospheres (Ar/N₂) .
  • Purity (>97%) is confirmed via GC or HPLC, with strict exclusion of residual solvents .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Disposal : Segregate fluorinated waste and collaborate with certified hazardous waste agencies for incineration or deep-well injection .
  • Storage : Store under inert gas (Ar/N₂) at 2–8°C to prevent decomposition .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR confirms amine protonation and alkyl chain integrity .
  • GC-MS/HPLC : Quantify purity (>97%) and detect trace impurities (e.g., unreacted halides or solvents) .
  • Elemental Analysis : Validate empirical formula (C₄H₈F₄N) to ensure correct stoichiometry .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the difluoroethyl group influence the reactivity of this compound in coordination chemistry or drug design?

The strong electron-withdrawing effect of -CF₂ groups:

  • Coordination Chemistry : Enhances Lewis acidity of metal centers, stabilizing complexes with transition metals (e.g., Ru or Pd) for catalytic applications .
  • Drug Design : Increases metabolic stability by resisting oxidative degradation, making it a candidate for fluorinated prodrugs . Contradictions : Some studies report reduced solubility in polar solvents due to fluorophilicity, complicating biological assays .

Q. What are the stability challenges of this compound under varying pH and temperature conditions, and how can they be mitigated?

  • pH Sensitivity : Degrades in strongly acidic/basic conditions (pH <2 or >10), forming HF or fluorinated byproducts. Buffered solutions (pH 6–8) are recommended for aqueous studies .
  • Thermal Stability : Decomposes above 80°C. Use low-temperature reactions (<50°C) and avoid prolonged heating .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in ¹⁹F NMR shifts or GC retention times often arise from:

  • Solvent Effects : Compare data in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
  • Stereochemical Variants : Use chiral columns in HPLC to distinguish enantiomers .
  • Impurity Artifacts : Reproduce syntheses with rigorous purification (e.g., column chromatography or recrystallization) .

Key Considerations for Researchers

  • Contradictions in Biological Activity : Fluorinated amines may exhibit unexpected toxicity in cell assays; validate with multiple cell lines .
  • Environmental Impact : Follow H400 protocols (toxic to aquatic life) for disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.